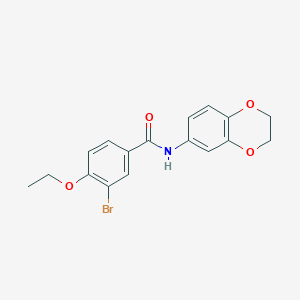

3-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxybenzamide

Description

Properties

IUPAC Name |

3-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrNO4/c1-2-21-14-5-3-11(9-13(14)18)17(20)19-12-4-6-15-16(10-12)23-8-7-22-15/h3-6,9-10H,2,7-8H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDMTWRZJSHNIQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCO3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90386769 | |

| Record name | STK004573 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90386769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5840-40-4 | |

| Record name | STK004573 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90386769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Two-Step Approach: Bromination Followed by Amide Coupling

The most widely reported method involves sequential bromination and amide bond formation:

Step 1: Synthesis of 3-Bromo-4-Ethoxybenzoic Acid

4-Ethoxybenzoic acid is brominated using bromine (Br₂) in acetic acid at 40–50°C for 6–8 hours. The reaction proceeds via electrophilic aromatic substitution, with the ethoxy group directing bromination to the para position relative to itself. Yields typically range from 65–78%.

Step 2: Amide Coupling with 2,3-Dihydro-1,4-Benzodioxin-6-Amine

The carboxylic acid is activated using ethyl chloroformate (ClCO₂Et) and triethylamine in anhydrous THF at 0°C. Subsequent reaction with 2,3-dihydro-1,4-benzodioxin-6-amine (1.2 equiv) at room temperature for 12 hours affords the target compound. Purification via column chromatography (SiO₂, hexane:EtOAc 3:1) yields 58–67% product.

One-Pot T3P®-Mediated Coupling

Recent advances utilize propylphosphonic anhydride (T3P®) as a coupling agent:

- 3-Bromo-4-ethoxybenzoic acid (1.0 equiv), 2,3-dihydro-1,4-benzodioxin-6-amine (1.1 equiv), and T3P® (1.5 equiv) are stirred in DMF at 25°C for 4 hours.

- Quenching with ice water followed by extraction with dichloromethane (3 × 50 mL) and drying over MgSO₄ yields 72–80% product. This method reduces reaction time and eliminates the need for low-temperature conditions.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency:

- A mixture of 3-bromo-4-ethoxybenzoyl chloride (1.0 equiv) and 2,3-dihydro-1,4-benzodioxin-6-amine (1.05 equiv) in toluene is irradiated at 120°C for 20 minutes.

- Rapid cooling and filtration yield 85–89% product, demonstrating superior efficiency compared to conventional heating.

Optimization of Reaction Conditions

Solvent Effects

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| DMF | 80 | 4 |

| THF | 67 | 12 |

| Acetonitrile | 58 | 8 |

| Toluene | 89 | 0.33 (microwave) |

Polar aprotic solvents like DMF facilitate higher yields due to improved solubility of intermediates.

Catalytic Additives

- 4-Dimethylaminopyridine (DMAP) : Increases yield by 8–12% by activating the carbonyl group.

- Molecular Sieves (3Å) : Absorb moisture, minimizing hydrolysis of the acyl chloride intermediate.

Characterization and Analytical Data

Spectroscopic Analysis

¹H NMR (400 MHz, DMSO-d₆) :

- δ 1.42 (t, J = 7.0 Hz, 3H, OCH₂CH₃)

- δ 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃)

- δ 4.30–4.34 (m, 4H, benzodioxin OCH₂)

- δ 7.02 (d, J = 8.4 Hz, 1H, benzodioxin H-5)

- δ 7.55 (dd, J = 8.4, 2.0 Hz, 1H, benzodioxin H-7)

- δ 8.21 (d, J = 2.0 Hz, 1H, benzodioxin H-8)

- δ 10.32 (s, 1H, NH).

IR (KBr, cm⁻¹) :

Mass Spectrometry

Applications and Derivative Synthesis

The compound serves as a precursor for heterocyclic derivatives:

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing groups, while substitution reactions can produce derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

3-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxybenzamide has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It may be studied for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.

Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.

Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism by which 3-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxybenzamide exerts its effects depends on its interactions with molecular targets and pathways. The bromine atom and benzodioxin ring may play crucial roles in binding to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Similarities and Differences

The compound shares the 1,4-benzodioxin ring with several analogs, but its substituent pattern distinguishes it:

Key Observations:

Functional Groups: The benzamide core (as in the target compound) contrasts with sulfonamides (e.g., compound from ), which are associated with antibacterial activity due to their ability to mimic para-aminobenzoic acid (PABA) and inhibit bacterial folate synthesis.

Substituent Positioning :

- The 3-bromo substituent in the target compound vs. the 4-bromo in may alter steric and electronic interactions with biological targets. Bromine’s position can influence binding affinity in receptor-ligand systems.

Antibacterial Potential

- Sulfonamide Derivatives (e.g., ) : Synthesized analogs demonstrated inhibitory activity against bacterial strains (e.g., E. coli, S. aureus) and lipoxygenase, suggesting dual anti-inflammatory and antimicrobial applications. The sulfonamide group is critical for these effects .

- Target Compound : While lacking sulfonamide functionality, the ethoxy group may contribute to antibacterial activity by modulating solubility or target engagement. However, direct evidence is absent in the provided data.

Antihepatotoxic Activity

- 1,4-Dioxane-Containing Flavones (e.g., ): Compounds like 3',4'-(1",4"-dioxino)flavone showed significant hepatoprotective effects, reducing serum SGOT and SGPT levels in rats. The hydroxymethyl group at the 2" position enhanced activity .

Biological Activity

3-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxybenzamide is a synthetic compound classified under benzamide derivatives. Its unique molecular structure, which includes a bromine atom and an ethoxy group, suggests potential biological activities that are of interest in medicinal chemistry. This article reviews the biological activity of this compound based on various studies and research findings.

The compound has the following chemical properties:

- Molecular Formula : C17H16BrNO4

- Molecular Weight : 378.217 g/mol

- Density : 1.489 g/cm³

- Boiling Point : 430.4°C at 760 mmHg

- LogP : 4.255 (indicating moderate lipophilicity) .

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multiple steps to introduce the bromine atom and the ethoxy group into the benzamide structure. The presence of the 2,3-dihydro-1,4-benzodioxin moiety is significant as it may enhance the compound's interaction with biological targets .

Antitumor Activity

Research indicates that compounds similar to this compound exhibit notable antitumor properties. For instance, benzamide derivatives have been shown to inhibit dihydrofolate reductase (DHFR), a critical enzyme in cancer cell proliferation. This inhibition can lead to reduced cell growth in various cancer cell lines .

Enzyme Inhibition

Compounds with structural similarities have demonstrated significant enzyme inhibition. For example:

- α-glucosidase Inhibition : Some derivatives exhibit strong inhibition of α-glucosidase, which is crucial for managing diabetes by controlling blood sugar levels.

- RET Kinase Inhibition : Other benzamide derivatives have been identified as moderate to potent inhibitors of RET kinase, suggesting potential applications in targeted cancer therapies .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound against structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(2,3-Dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide | Contains sulfonamide group | Exhibits strong α-glucosidase inhibition |

| 2-Bromo-N-(2,3-dihydrobenzo[1,4]-dioxin)acetamide | Acetamide instead of ethoxybenzamide | Potential neuroprotective effects |

| N-(2-Hydroxyphenyl)-N-(2,3-dihydrobenzo[1,4]-dioxin)acetamide | Hydroxy group instead of ethoxy | Enhanced solubility properties |

The uniqueness of this compound lies in its specific bromination pattern and ethoxy substitution that may influence its biological activity and pharmacokinetics compared to these similar compounds .

Case Studies and Research Findings

Several studies have explored the biological activities of benzamide derivatives. For instance:

- Anticancer Studies : A study involving benzamide riboside demonstrated its ability to inhibit cell growth in T-cell lymphoblastic leukemia cells resistant to methotrexate by downregulating DHFR protein levels .

- Enzyme Interaction Studies : Research focusing on enzyme interactions has shown that modifications in the benzamide structure can significantly alter inhibitory potency against various enzymes involved in metabolic pathways .

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxybenzamide?

Methodological Answer:

The compound can be synthesized via amide coupling between 3-bromo-4-ethoxybenzoic acid derivatives and 6-amino-1,4-benzodioxane. Key steps include:

- Activation of the carboxylic acid : Use carbodiimides (e.g., EDC/HOBt) or thionyl chloride to generate the acyl chloride intermediate.

- Coupling reaction : React the activated acid with the amine under inert conditions (N₂ atmosphere) in aprotic solvents like DMF or THF at 0–25°C .

- Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (1.2:1 molar ratio of acid to amine) to minimize unreacted starting material. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Basic: Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.0 ppm) and benzodioxane methylene groups (δ 4.2–4.5 ppm). Confirm ethoxy (-OCH₂CH₃) signals at δ 1.3–1.5 ppm (triplet) and δ 4.0–4.2 ppm (quartet) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).

- X-ray Crystallography : Resolve stereochemical ambiguities; compare bond lengths/angles with analogous benzodioxane structures (e.g., N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide ).

Advanced: How can computational chemistry predict reactivity or stability under varying conditions?

Methodological Answer:

- Reaction Path Search : Use density functional theory (DFT) to model intermediates (e.g., amide bond formation transition states). Software: Gaussian or ORCA .

- Solvent Effects : Apply COSMO-RS to predict solubility and stability in ethanol vs. DMSO. Validate with experimental kinetic studies .

- Degradation Pathways : Simulate hydrolytic cleavage of the ethoxy group using molecular dynamics (MD) under acidic/alkaline conditions .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Replicate assays : Use standardized protocols (e.g., IC₅₀ determination in triplicate) with positive/negative controls.

- Variable Parameters : Test under differing pH, temperature, or cell lines to identify confounding factors.

- Cross-Disciplinary Validation : Combine in vitro assays (e.g., enzyme inhibition) with in silico docking (Autodock Vina) to correlate activity with binding affinity .

Basic: What solvent systems are optimal for recrystallization to achieve >95% purity?

Methodological Answer:

- Solvent Screening : Test mixtures like ethanol/water (7:3), ethyl acetate/hexane (1:2), or dichloromethane/petroleum ether.

- Gradient Cooling : Dissolve the compound at reflux, then slowly cool to 4°C overnight. Monitor crystal morphology under polarized light .

Advanced: How to improve yield in multi-step syntheses involving brominated intermediates?

Methodological Answer:

- Protecting Groups : Shield the benzodioxane oxygen with TMSCl during bromination steps to prevent side reactions.

- Low-Temperature Coupling : Perform Buchwald-Hartwig amination at -15°C to reduce debromination .

- Inline Analytics : Use PAT (Process Analytical Technology) tools like ReactIR to track intermediates in real time .

Advanced: What reactor designs enhance scalability while maintaining reaction efficiency?

Methodological Answer:

- Continuous Flow Reactors : Improve heat/mass transfer for exothermic amidation steps. Design criteria: residence time distribution (RTD) < 5% deviation .

- Microreactor Arrays : Optimize mixing efficiency using Computational Fluid Dynamics (CFD) simulations (e.g., COMSOL Multiphysics) .

Basic: Which structural features influence logP and solubility?

Methodological Answer:

- Bromo Substituent : Increases molecular weight and logP (hydrophobicity), reducing aqueous solubility.

- Ethoxy Group : Enhances solubility in polar aprotic solvents (e.g., DMSO) due to oxygen lone pairs.

- Benzodioxane Core : Planar aromatic system contributes to π-π stacking, affecting crystallinity .

Advanced: How to design high-throughput screening for derivative libraries?

Methodological Answer:

- Combinatorial Chemistry : Use automated liquid handlers to synthesize 96-well plates of analogs (varying R-groups on the benzamide).

- QSAR Modeling : Train machine learning models (e.g., Random Forest) on existing bioactivity data to prioritize synthetic targets .

Advanced: What mechanistic insights explain unexpected byproducts during synthesis?

Methodological Answer:

- Isolation and Characterization : Purify byproducts via preparative HPLC; analyze with 2D NMR (COSY, NOESY).

- Mechanistic Probes : Introduce deuterated reagents (e.g., D₂O) to track hydrogen transfer pathways. Compare with DFT-predicted intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.